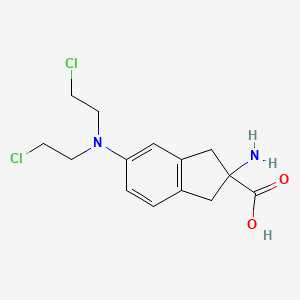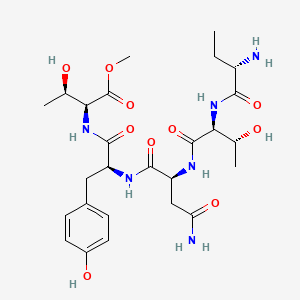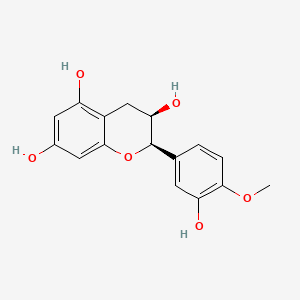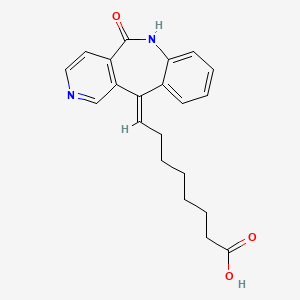
5'-Thymidylic acid, 3'-O-ethyl-, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is a chemical compound with the molecular formula C18H30N2O8P. It is a derivative of thymidylic acid, which is one of the four nucleotides that make up DNA. This compound is characterized by the presence of an ethyl group at the 3’-O position and dipropyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester typically involves the esterification of thymidylic acid. The process can be carried out using various esterification agents such as alcohols and acid catalysts. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield thymidylic acid and the corresponding alcohols.
Substitution Reactions: The ethyl group at the 3’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis Products: Thymidylic acid and ethanol.
Substitution Products: Various substituted thymidylic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester involves its incorporation into DNA strands during replication. The ethyl and dipropyl ester groups can influence the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can affect the overall stability and function of the DNA molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: A nucleoside composed of thymine and deoxyribose.
Thymidylic Acid: The monophosphate form of thymidine.
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester: Similar structure but with dibutyl ester groups instead of dipropyl.
Uniqueness
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is unique due to its specific ester groups, which can influence its chemical properties and biological activity. The presence of the ethyl group at the 3’-O position and the dipropyl ester groups can affect its solubility, stability, and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
130753-02-5 |
|---|---|
Molekularformel |
C18H31N2O8P |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-5-8-25-29(23,26-9-6-2)27-12-15-14(24-7-3)10-16(28-15)20-11-13(4)17(21)19-18(20)22/h11,14-16H,5-10,12H2,1-4H3,(H,19,21,22)/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
APYDNNXEQSEVHZ-ARFHVFGLSA-N |
Isomerische SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC |
Kanonische SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















